molecular formula C15H12O3 B010872 5,5-Diphenyl-1,3-dioxolan-4-one CAS No. 19962-65-3

5,5-Diphenyl-1,3-dioxolan-4-one

Cat. No. B010872
CAS RN: 19962-65-3
M. Wt: 240.25 g/mol
InChI Key: PHDADBHEGQCHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Diphenyl-1,3-dioxolan-4-one, also known as DPP, is a cyclic compound that has been widely studied in the field of organic chemistry. This compound has a unique structure that makes it useful in a variety of applications, including as a building block for more complex molecules. In

Mechanism Of Action

The mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one is not well understood, but it is believed to act as a radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro.

Biochemical And Physiological Effects

5,5-Diphenyl-1,3-dioxolan-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. 5,5-Diphenyl-1,3-dioxolan-4-one has also been shown to have anti-tumor effects, as it induces apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 5,5-Diphenyl-1,3-dioxolan-4-one in lab experiments is its relatively simple synthesis method and high purity. However, 5,5-Diphenyl-1,3-dioxolan-4-one is not very soluble in water, which can limit its use in certain applications. Additionally, the mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 5,5-Diphenyl-1,3-dioxolan-4-one. One area of interest is its potential use in organic solar cells, as it has good solubility and high electron mobility. Another area of interest is its anti-inflammatory and anti-tumor properties, which could have implications for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 5,5-Diphenyl-1,3-dioxolan-4-one involves the reaction of phthalic anhydride with benzene in the presence of a catalyst, such as aluminum chloride. This reaction results in the formation of 5,5-Diphenyl-1,3-dioxolan-4-one as a white crystalline solid. The purity of the product can be improved through recrystallization or column chromatography.

Scientific Research Applications

5,5-Diphenyl-1,3-dioxolan-4-one has been widely used in scientific research due to its unique structure and properties. It has been utilized as a building block for the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. 5,5-Diphenyl-1,3-dioxolan-4-one has also been studied for its potential use in organic solar cells, as it has good solubility and high electron mobility.

properties

CAS RN

19962-65-3

Product Name

5,5-Diphenyl-1,3-dioxolan-4-one

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

5,5-diphenyl-1,3-dioxolan-4-one

InChI

InChI=1S/C15H12O3/c16-14-15(18-11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

PHDADBHEGQCHPR-UHFFFAOYSA-N

SMILES

C1OC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1OC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3

synonyms

5,5-Diphenyl-1,3-dioxolan-4-one

Origin of Product

United States

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